molecular formula C20H21N7O8 B455762 N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B455762
M. Wt: 487.4g/mol
InChI Key: ZYCVCVXLJZBOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including nitro, pyrazole, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxyaniline with ethyl pyrazole carboxylate derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide
  • 5-amino-pyrazoles
  • Pyrazole derivatives

Uniqueness

N-(2,5-dimethoxyphenyl)-1-ethyl-N-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N7O8

Molecular Weight

487.4g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-ethyl-N-(2-ethyl-4-nitropyrazole-3-carbonyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C20H21N7O8/c1-5-23-11-15(27(32)33)17(22-23)19(28)25(13-9-12(34-3)7-8-16(13)35-4)20(29)18-14(26(30)31)10-21-24(18)6-2/h7-11H,5-6H2,1-4H3

InChI Key

ZYCVCVXLJZBOLA-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N(C2=C(C=CC(=C2)OC)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C2=C(C=CC(=C2)OC)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.